N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide is a complex organic compound featuring a benzothiazole moiety, which is a privileged bicyclic heterocyclic structure. Benzothiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis , suggesting that the compound may target proteins or enzymes essential for the survival of this bacterium .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the growth and proliferation of the target organism . The compound’s interaction with its target could involve binding to a specific site, altering the target’s structure or function, and ultimately leading to the death of the target organism .
Biochemical Pathways
Given the anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound may affect pathways crucial for the survival and replication of mycobacterium tuberculosis .
Result of Action
The compound’s anti-tubercular activity suggests that it may lead to the death of mycobacterium tuberculosis cells .
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide typically involves the following steps:
Hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis: This method uses dimethyl formamide as a solvent under milder reaction conditions.
Dehydrogenative coupling reaction: This method involves the use of a phosphine-free Mn(I) complex to couple 2-aminothiophenol with primary alcohols.
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide has several scientific research applications:
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide is unique due to its specific structural features and biological activities. Similar compounds include:
2-Aminobenzothiazoles: Known for their antifungal and antiprotozoal activities.
Benzothiazole hydrazones: Evaluated for their anticonvulsant properties.
Benzothiazole sulfonylhydrazides: Studied for their optical and biological potential.
These compounds share the benzothiazole core but differ in their substituents and specific biological activities.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2S/c30-24-17-21(14-15-22(24)27-29-23-8-4-5-9-25(23)32-27)28-26(31)20-12-10-19(11-13-20)16-18-6-2-1-3-7-18/h1-15,17,30H,16H2,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDNXPIZELABCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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